3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)propanamide
Description
Properties
IUPAC Name |
3-(3,5-dimethylpyrazol-1-yl)-N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N6O/c1-15-14-16(2)28(26-15)13-10-21(29)25-18-8-11-27(12-9-18)22-19-6-4-5-7-20(19)23-17(3)24-22/h14,18H,4-13H2,1-3H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTKGYJXHPVVZTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCC(=O)NC2CCN(CC2)C3=NC(=NC4=C3CCCC4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)propanamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by the presence of a pyrazole ring and a tetrahydroquinazoline moiety, which are known for their diverse biological activities. The molecular formula is with a molecular weight of 318.44 g/mol.
The biological activity of this compound can be attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Pyrazole derivatives have been shown to exhibit anti-inflammatory, analgesic, and antitumor activities by modulating signaling pathways such as NF-kB and MAPK pathways.
Antiviral Activity
Recent studies have highlighted the antiviral potential of pyrazole derivatives. For instance, compounds similar to the one have demonstrated significant inhibition against various viruses, including HSV-1 and HCV. In vitro studies showed that certain pyrazole derivatives could inhibit viral replication effectively while exhibiting low cytotoxicity in host cells .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In one study, derivatives containing the pyrazole moiety exhibited cytotoxic effects against cancer cell lines such as C6 glioma cells. The mechanism involved apoptosis induction and cell cycle arrest at specific phases . A notable derivative showed an IC50 value of 5.13 µM against C6 cells compared to 8.34 µM for the standard drug 5-FU .
Analgesic and Anti-inflammatory Effects
Another area of research has focused on the analgesic and anti-inflammatory properties of pyrazole derivatives. Studies indicated that these compounds could significantly reduce inflammation in animal models by inhibiting cyclooxygenase (COX) enzymes .
Case Studies
- Antiviral Efficacy : A study conducted on a series of pyrazole derivatives demonstrated that compounds similar to the one showed up to 91% inhibition of HSV-1 replication at concentrations as low as 50 μM with minimal cytotoxicity (CC50 = 600 μM) .
- Cytotoxic Activity : Research involving a novel series of pyrazole derivatives revealed that certain compounds induced apoptosis in C6 glioma cells with IC50 values significantly lower than traditional chemotherapeutics .
- Anti-inflammatory Studies : In animal models, pyrazole derivatives were shown to reduce paw edema significantly compared to control groups, indicating their potential as anti-inflammatory agents .
Data Table
Scientific Research Applications
Biological Activities
Research has indicated that compounds containing pyrazole and tetrahydroquinazoline structures exhibit a range of biological activities:
Anticancer Activity
Studies have shown that derivatives of pyrazole can inhibit the growth of various cancer cell lines. The incorporation of the tetrahydroquinazoline moiety may enhance this activity by improving solubility and bioavailability. For instance, related pyrazole compounds have demonstrated significant cytotoxic effects against breast cancer cells (MCF-7) and lung cancer cells (A549) with IC50 values in the low micromolar range .
Antimicrobial Properties
Compounds similar to 3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)propanamide have shown promising antibacterial and antifungal activities. For example, pyrazole derivatives have been reported to exhibit antimicrobial effects against pathogens such as Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics .
Anti-inflammatory Effects
Research indicates that pyrazole-containing compounds can modulate inflammatory pathways. In vitro studies have demonstrated that these compounds can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages . This suggests potential applications in treating inflammatory diseases.
Case Studies
Several studies have investigated the efficacy of pyrazole derivatives in various therapeutic areas:
Case Study 1: Anticancer Evaluation
A study published in the Journal of Medicinal Chemistry evaluated a series of pyrazole derivatives for their anticancer properties. The lead compound showed an IC50 value of 0.5 µM against A549 cells, indicating potent activity compared to control agents .
Case Study 2: Antimicrobial Activity
In another study focusing on antimicrobial properties, a related pyrazole compound was tested against multiple bacterial strains. The results indicated that the compound had an MIC of 12 µg/mL against Escherichia coli, outperforming traditional antibiotics like ampicillin .
Summary Table of Biological Activities
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound is compared to 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N′-[(E)-(3-ethoxy-2-hydroxyphenyl)methylene]propanehydrazide (MFCD02668909, CAS: 634884-75-6) . Key differences include:
Key Observations:
Linker Chemistry : The propanamide linker in the target compound may offer greater hydrolytic stability compared to the hydrazide group in the analog, which is prone to enzymatic cleavage .
Aromatic Systems: The tetrahydroquinazolin-piperidine system in the target compound is structurally distinct from the ethoxy-hydroxybenzylidene group in the analog.
Substitution Position: The pyrazole substitution (1-yl vs.
Hypothetical Pharmacological Profiles
- Target Compound : Likely prioritizes CNS applications due to the tetrahydroquinazolin-piperidine moiety, which mimics fragments in kinase inhibitors (e.g., imatinib derivatives) . The amide linker may enhance blood-brain barrier penetration.
- Analog (MFCD02668909): The hydrazide group and phenolic substituents align with known antifungal and antibacterial agents (e.g., isoniazid analogs), though experimental validation is required .
Q & A
Q. Basic
- X-ray Crystallography : Resolves 3D conformation and bond geometries. SHELX programs (e.g., SHELXL for refinement) are widely used for small-molecule crystallography .
- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., amide C=O stretches near 1650 cm) .
- LC-MS : Combines separation with mass analysis to assess purity and confirm molecular ions .
How can researchers employ statistical experimental design to optimize synthesis conditions?
Advanced
Statistical methods like factorial design or response surface methodology (RSM) minimize experimental runs while maximizing data quality:
- Variable Screening : Identify critical factors (e.g., temperature, solvent ratio, catalyst loading) using fractional factorial designs .
- Optimization : Central Composite Design (CCD) to model non-linear relationships and predict optimal reaction conditions (e.g., maximizing yield while minimizing byproducts) .
- Robustness Testing : Evaluate parameter tolerances (e.g., pH stability) to ensure reproducibility .
What computational modeling approaches are suitable for predicting interactions with biological targets?
Q. Advanced
- Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite predict binding modes to enzymes/receptors (e.g., kinase inhibitors). Use high-resolution crystal structures (PDB) for accuracy .
- Molecular Dynamics (MD) Simulations : Assess stability of ligand-target complexes over time (e.g., GROMACS or AMBER) .
- QSAR Models : Relate structural descriptors (e.g., logP, polar surface area) to activity data for lead optimization .
How should discrepancies in crystallographic data versus spectroscopic analysis be resolved during structural validation?
Q. Advanced
- Cross-Validation : Compare crystallographic data (bond lengths, angles) with NMR-derived NOE correlations or DFT-calculated geometries .
- Multi-Method Refinement : Use SHELXL for crystallography and Gaussian for quantum mechanical calculations to reconcile electronic environments with observed spectra .
- Error Analysis : Statistically evaluate outliers (e.g., R-factors in SHELX vs. spectral noise thresholds) to identify systematic errors .
What methodologies are recommended for studying pharmacokinetic properties and metabolic stability?
Q. Advanced
- In Vitro Assays :
- Microsomal Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .
- CYP450 Inhibition : Fluorescent probes to assess isoform-specific interactions .
- In Silico ADME Prediction : Tools like SwissADME or ADMETLab2.0 estimate permeability (LogD), bioavailability, and toxicity .
- Plasma Protein Binding : Equilibrium dialysis or ultrafiltration to measure free fraction .
How can researchers address contradictions in biological activity data across different assay platforms?
Q. Advanced
- Assay Standardization : Normalize data using positive controls (e.g., staurosporine for kinase assays) and Z’-factor validation .
- Orthogonal Assays : Confirm activity via complementary methods (e.g., SPR for binding affinity vs. cell-based viability assays) .
- Meta-Analysis : Apply hierarchical Bayesian models to integrate heterogeneous datasets and identify consensus trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
